molecular formula C8H5F3O2S B2527809 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid CAS No. 911360-86-6

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid

Cat. No.: B2527809
CAS No.: 911360-86-6
M. Wt: 222.18
InChI Key: SEBWNTQJUSIWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid is an organic compound characterized by the presence of fluorine atoms and a phenylthio group

Preparation Methods

The synthesis of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid typically involves the introduction of fluorine atoms and the phenylthio group to an acetic acid derivative. One common method includes the reaction of 4-fluorothiophenol with a difluoroacetic acid derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenylthio)acetic acid involves its interaction with molecular targets through its fluorine atoms and phenylthio group. These interactions can affect enzyme activity, protein binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-2-(4-fluorophenylthio)acetic acid can be compared with other similar compounds, such as:

    2,2-Difluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group instead of a phenylthio group.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group, leading to different chemical properties and applications.

    2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure with a trifluoromethoxyphenyl group, affecting its reactivity and applications.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWNTQJUSIWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.